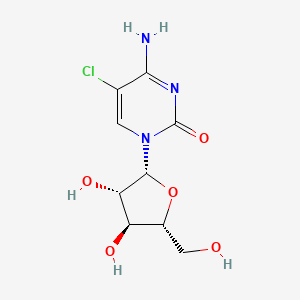
5-Chloro-1-(b-D-arabinofuranosyl)cytidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-1-(β-D-arabinofuranosyl)cytidine: is a synthetic nucleoside analog that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is structurally related to cytidine, a naturally occurring nucleoside, but features a chlorine atom at the 5-position and an arabinofuranosyl sugar moiety instead of the ribose found in cytidine. These modifications confer unique biological properties, making it a valuable tool in scientific research and potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine typically involves the chlorination of cytidine derivatives followed by glycosylation with arabinose derivatives. One common method includes the following steps:
Chlorination: Cytidine is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of a base like pyridine to introduce the chlorine atom at the 5-position.
Glycosylation: The chlorinated cytidine derivative is then reacted with a protected arabinose derivative under acidic conditions to form the arabinofuranosyl moiety.
Deprotection: The final step involves the removal of protecting groups to yield 5-Chloro-1-(β-D-arabinofuranosyl)cytidine in its pure form.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors for chlorination and glycosylation steps, as well as advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反应分析
Types of Reactions: 5-Chloro-1-(β-D-arabinofuranosyl)cytidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sugar moiety.
Hydrolysis: The glycosidic bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions:
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions, typically under mild conditions.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products:
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the sugar moiety.
Hydrolysis Products: Free arabinose and chlorinated cytidine derivatives.
科学研究应用
5-Chloro-1-(β-D-arabinofuranosyl)cytidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex nucleoside analogs.
Biology: Employed in studies of nucleic acid metabolism and function.
Medicine: Investigated for its potential antiviral and anticancer properties. It has shown promise in inhibiting the replication of certain viruses and in inducing apoptosis in cancer cells.
Industry: Utilized in the development of diagnostic tools and as a reference standard in analytical chemistry.
作用机制
The mechanism of action of 5-Chloro-1-(β-D-arabinofuranosyl)cytidine involves its incorporation into nucleic acids, where it interferes with normal nucleic acid synthesis and function. The chlorine atom at the 5-position and the arabinofuranosyl sugar moiety contribute to its unique properties:
Molecular Targets: The compound targets DNA and RNA polymerases, inhibiting their activity.
Pathways Involved: It disrupts the synthesis of DNA and RNA, leading to the inhibition of cell proliferation and induction of apoptosis in rapidly dividing cells, such as cancer cells.
相似化合物的比较
Cytarabine (1-β-D-arabinofuranosylcytosine): Similar structure but lacks the chlorine atom at the 5-position.
Gemcitabine (2’,2’-difluoro-2’-deoxycytidine): Contains fluorine atoms at the 2’-position of the sugar moiety.
Fludarabine (9-β-D-arabinofuranosyl-2-fluoroadenine): Features a fluorine atom at the 2-position of the adenine base.
Uniqueness: 5-Chloro-1-(β-D-arabinofuranosyl)cytidine is unique due to the presence of the chlorine atom at the 5-position, which enhances its biological activity and specificity. This modification distinguishes it from other nucleoside analogs and contributes to its potential therapeutic applications.
属性
IUPAC Name |
4-amino-5-chloro-1-[(2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN3O5/c10-3-1-13(9(17)12-7(3)11)8-6(16)5(15)4(2-14)18-8/h1,4-6,8,14-16H,2H2,(H2,11,12,17)/t4-,5-,6+,8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOFVQBRIYOQFDZ-MNCSTQPFSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=NC(=O)N1[C@H]2[C@H]([C@@H]([C@H](O2)CO)O)O)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














